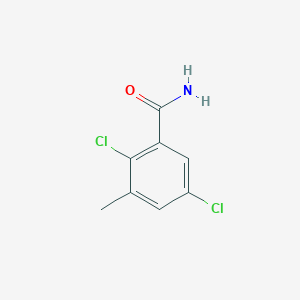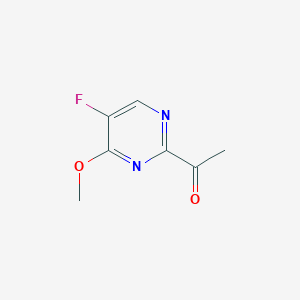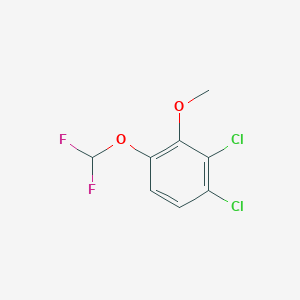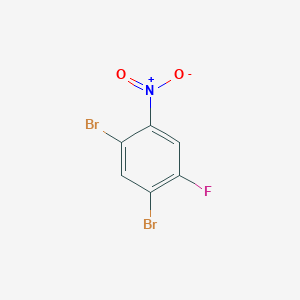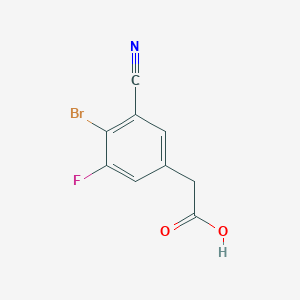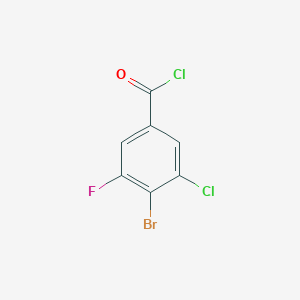
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene
Vue d'ensemble
Description
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene, also known as DBTTF, is a synthetic organic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. This compound is a member of a family of fluorinated brominated compounds known as dibromodifluoromethoxybenzenes, which have been studied for their unique properties and potential applications in various fields. DBTTF has been found to possess a wide range of biological and biochemical properties, making it an interesting and promising compound for further research.
Applications De Recherche Scientifique
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene has been studied for its potential applications in a variety of scientific fields. In organic chemistry, it has been found to be a useful reagent in the synthesis of a variety of organic compounds, including amines and heterocycles. In biochemistry, it has been studied for its potential applications in the development of novel drug delivery systems and for its ability to modulate cellular processes. In medicine, it has been studied for its potential applications in the treatment of cancer, as it has been found to possess anti-tumor properties.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene is not yet fully understood. However, it is believed to interact with cellular membranes and other cellular components, such as proteins and enzymes, in order to modulate their activity. It is also believed to interact with DNA and other nucleic acids, potentially affecting gene expression.
Biochemical and Physiological Effects
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene has been found to possess a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to possess antiviral and antifungal activity. In addition, it has been found to possess immunomodulatory properties, which may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene in laboratory experiments is its relatively low toxicity, making it a safe and effective reagent for use in a variety of experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene is a synthetic compound and may not be suitable for use in all experimental settings.
Orientations Futures
Given the wide range of properties and potential applications of 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene, there are many potential future directions for research. These include further studies of its mechanism of action, as well as its potential applications in the development of novel drug delivery systems and in the treatment of cancer, autoimmune diseases, and other disorders. In addition, further studies of its biochemical and physiological effects, as well as its potential applications in other fields, such as agriculture and food science, may also be promising areas of research.
Propriétés
IUPAC Name |
2,5-dibromo-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSNDJEBBNJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)SC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



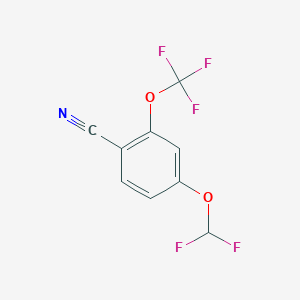
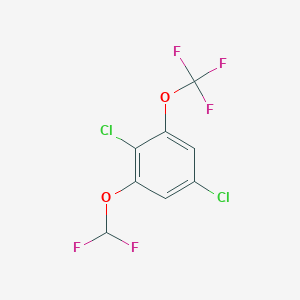
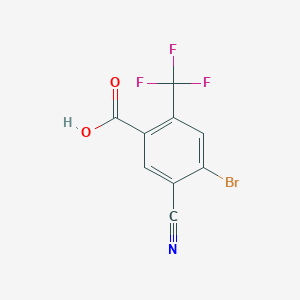
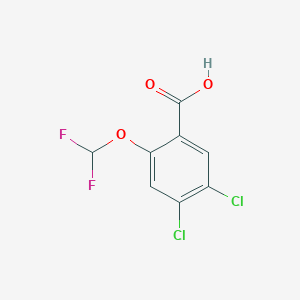

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)

